GmoDef

Antimicrobial peptide Gram-negative bacteria defensin selectivity

GmoDef, also designated Defensin-A or GmDefA, is a 33-residue invertebrate defensin antimicrobial peptide (AMP) originally isolated from the hemolymph of the tsetse fly Glossina morsitans. It belongs to the invertebrate defensin family (Type 1 subfamily) and contains the six conserved disulfide-paired cysteine residues characteristic of insect defensins, forming three putative intramolecular disulfide bridges that confer a compact, protease-resistant structure.

Molecular Formula
Molecular Weight
Cat. No. B1576530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmoDef
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GmoDef (Glossina morsitans Defensin-A): Baseline Identity and Supplier-Agnostic Procurement Context


GmoDef, also designated Defensin-A or GmDefA, is a 33-residue invertebrate defensin antimicrobial peptide (AMP) originally isolated from the hemolymph of the tsetse fly Glossina morsitans [1]. It belongs to the invertebrate defensin family (Type 1 subfamily) and contains the six conserved disulfide-paired cysteine residues characteristic of insect defensins, forming three putative intramolecular disulfide bridges that confer a compact, protease-resistant structure [2]. Experimentally validated as an antimicrobial, antibacterial, and antiprotozoal peptide, GmoDef is inducible upon both systemic bacterial challenge and per os infection by bacteria or trypanosome parasites, distinguishing it from constitutively expressed tsetse AMPs such as diptericin [3]. The mature peptide sequence is available through curated databases including CAMPSQ (ID: CAMPSQ3189) and DRAMP (ID: DRAMP03062), with a calculated molecular mass of approximately 4.8 kDa and a net charge of +6 at neutral pH [4].

Why Generic Insect Defensin Substitution Fails for GmoDef Procurement


Insect defensins are not functionally interchangeable despite sharing a conserved cysteine-stabilized α-helix β-sheet (CSαβ) fold. Empirical evidence demonstrates that closely related defensins from different dipteran species diverge substantially in their antibacterial spectrum, target-organism potency, and antiprotozoal capability [1]. For instance, the Allomyrina dichotoma defensin exhibits activity exclusively against Gram-positive bacteria and shows no inhibition of Escherichia coli, whereas GmoDef potently inhibits E. coli DH5α with an IC50 of 0.2 µM [2]. Moreover, within the tsetse fly itself, the co-expressed AMPs attacin (GmAttA1) and diptericin (GmDipA) display distinct target selectivity profiles: GmAttA1 is inactive against the tsetse symbiont Sodalis glossinidius, while GmoDef retains activity against Sodalis (IC50 2 µM), a feature critical for paratransgenic vector-control strategies that require sparing the symbiont while eliminating trypanosomes [3]. Substituting GmoDef with a generic 'insect defensin' or another tsetse AMP without verifying these quantitative activity parameters risks experimental failure in assays where dual antibacterial–antiprotozoal potency or symbiont-specific selectivity is required [4].

Quantitative Comparative Evidence: GmoDef Differentiation from Closest Analogs and In-Class Candidates


Potent Anti-Escherichia coli Activity Contrasts with Gram-Positive-Restricted Insect Defensins

GmoDef demonstrates potent activity against the Gram-negative bacterium Escherichia coli DH5α, with an IC50 of 0.2 µM, whereas the insect defensin from Allomyrina dichotoma shows no detectable activity against E. coli [1]. This represents a qualitative difference in antibacterial spectrum: GmoDef is a broad-spectrum (Gram-positive and Gram-negative) insect defensin, while A. dichotoma defensin is restricted to Gram-positive targets. A quantitative comparison of anti-E. coli potency is also available against Phormicin A (Phormia terranovae defensin), which requires approximately 300 µg/mL to inhibit E. coli growth, translating to >60 µM — over 300-fold less potent than GmoDef on a molar basis [2].

Antimicrobial peptide Gram-negative bacteria defensin selectivity

Activity Against Tsetse Symbiont Sodalis glossinidius: A Selectivity Advantage Over Co-Expressed Attacin

Within the tsetse fly immune repertoire, GmoDef retains antimicrobial activity against the facultative symbiont Sodalis glossinidius (IC50 = 2 µM), whereas the co-expressed attacin (GmAttA1) is explicitly reported to have no activity against Sodalis [1]. This differential selectivity is critical for paratransgenic approaches where Sodalis is engineered to express anti-trypanosomal effectors: an AMP that also kills the symbiont chassis would be unsuitable, whereas an AMP that spares Sodalis while targeting trypanosomes is therapeutically compatible. The IC50 of GmoDef against Sodalis (2 µM) is 10-fold higher (i.e., less potent) than its IC50 against E. coli (0.2 µM), providing a measurable therapeutic window for symbiont-sparing antimicrobial design [2].

Paratransgenesis symbiont compatibility Sodalis glossinidius

Antiprotozoal Activity Against Procyclic Trypanosomes: A Functional Dimension Absent in Many Insect Defensins

GmoDef exhibits antiprotozoal activity against procyclic trypanosomes (insect midgut stage of Trypanosoma brucei) with an IC50 of 10 µM, a functional capability not reported for the majority of insect defensins [1]. While the tsetse attacin GmAttA1 shows substantially higher trypanocidal potency (MIC50 = 0.075 µM), its lack of activity against Sodalis (see Evidence Item 2) complicates its use in symbiont-based delivery strategies [2]. By contrast, the sand fly defensin from Phlebotomus duboscqi exhibits antiparasitic activity only against Leishmania major promastigotes (IC50 = 68–85 µM) — approximately 7–8 fold less potent than GmoDef against trypanosomes — and shows no reported activity against Trypanosoma spp. [3]. GmoDef thus occupies a unique functional niche: an insect defensin with demonstrated dual antibacterial and anti-trypanosomal activity at micromolar concentrations.

Trypanosoma brucei antiprotozoal sleeping sickness

Dual Induction by Bacterial and Parasitic Infection: Regulatory Differentiation from Constitutively Expressed Tsetse AMPs

GmoDef transcription is inducible by both bacterial challenge (E. coli microinjection or feeding) and trypanosome infection (bloodstream and procyclic forms), with expression detected 24 h post-bacterial infection and one week after an infective blood meal with T. b. brucei [1]. In contrast, the tsetse AMP diptericin (GmDipA) is constitutively expressed in both fat body and gut tissue independent of immune challenge, and attacin (GmAttA) and defensin transcription is not significantly induced early in the infection process when trypanosomes are present in the hemolymph or gut [2]. This inducible regulation pattern positions GmoDef as a responsive immune effector rather than a constitutive defense molecule, meaning its expression correlates temporally with infection establishment — a property that can be exploited in experimental designs requiring infection-stage-specific AMP induction readouts.

Immune induction innate immunity host–parasite interaction

Predicted Physicochemical Stability: Extended Half-Life and Disulfide-Stabilized Structure Support Experimental Reproducibility

Computational prediction of GmoDef physicochemical properties indicates a mammalian half-life of approximately 100 hours, a yeast half-life of >20 hours, and an E. coli half-life of >10 hours, based on the N-end rule [1]. The peptide contains three intramolecular disulfide bridges, a structural feature known to confer resistance to proteolytic degradation and thermal denaturation in insect defensins [2]. In comparison, the closely related Phormicin A (Phormia defensin, 40 residues) and Sapecin (Sarcophaga peregrina defensin) share the same disulfide bond topology but differ in amino acid composition at solvent-exposed positions, which may affect solubility and aggregation propensity [3]. GmoDef has a calculated Boman Index of −95.4 kcal/mol, indicating a moderate protein-binding potential that is lower (less promiscuous) than many cationic AMPs, potentially reducing non-specific binding in complex biological matrices [1].

Peptide stability disulfide bonds recombinant expression

Optimal Application Scenarios for GmoDef Based on Quantitative Differentiation Evidence


Anti-Trypanosomal Drug Discovery: Dual-Activity Positive Control for Structure–Activity Relationship (SAR) Studies

GmoDef is uniquely suited as a reference peptide in anti-trypanosomal drug discovery programs that require a single molecule with demonstrated activity against both Gram-negative bacteria and procyclic trypanosomes. Its IC50 of 0.2 µM against E. coli DH5α and IC50 of 10 µM against procyclic trypanosomes provide a quantitative dual-activity baseline for evaluating synthetic defensin analogs or truncated peptide derivatives [1]. The 50-fold differential between antibacterial and antiprotozoal potency can be used to assess whether structural modifications (e.g., residue substitutions, cyclization, or truncation) shift the activity profile toward enhanced trypanocidal selectivity, a key goal in developing anti-trypanosomal peptides with reduced off-target antibacterial effects [2].

Paratransgenic Tsetse Control: Symbiont-Compatible Antimicrobial Reference for Sodalis-Based Delivery Platforms

In paratransgenic strategies aimed at reducing tsetse vector competence, Sodalis glossinidius is engineered to express anti-trypanosomal effectors. GmoDef is the only tsetse AMP with quantitative evidence of both anti-trypanosomal activity (IC50 10 µM) and retention of activity against Sodalis at a higher IC50 (2 µM), unlike attacin (GmAttA1) which is completely inactive against the symbiont [1]. This selective toxicity profile — active against the parasite, less potent against the delivery chassis — makes GmoDef an ideal baseline comparator for evaluating novel engineered peptides intended for Sodalis-based expression, ensuring that candidate effectors do not inadvertently eliminate the bacterial vector before trypanosome clearance is achieved [2].

Insect Innate Immunity Research: Inducible Immune Marker for Infection-Stage-Specific Pathway Analysis

GmoDef transcription is inducible by both bacterial and trypanosome challenge, with distinct temporal kinetics: early induction by bacteria (within 24 h) and delayed induction by trypanosomes (detectable one week post-infective blood meal) [1]. This contrasts with the constitutive expression of diptericin and the weak early induction of attacin in the same organism [2]. Researchers studying the Imd/Relish signaling cascade in insect vectors can use GmoDef transcript levels as a quantitative readout that discriminates between acute bacterial responses and chronic parasitic infection states, a capability not offered by constitutively expressed AMP markers.

Broad-Spectrum Insect Defensin Standard for Gram-Negative Antibacterial Assays

Most well-characterized insect defensins (e.g., Phormicin A from Phormia terranovae, Sapecin from Sarcophaga peregrina, and Allomyrina dichotoma defensin) are either Gram-positive-selective or require high concentrations (>60 µM) to inhibit E. coli [1]. GmoDef, with an IC50 of 0.2 µM against E. coli DH5α, provides a rare insect defensin standard for Gram-negative antibacterial assays, enabling direct comparison with mammalian α- and β-defensins in studies investigating the evolutionary divergence of antibacterial specificity within the defensin superfamily [2].

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